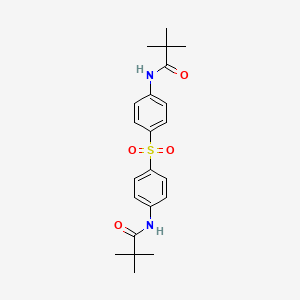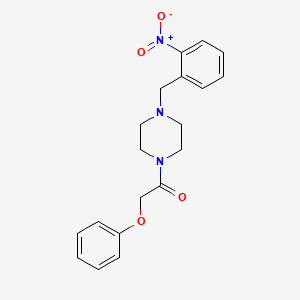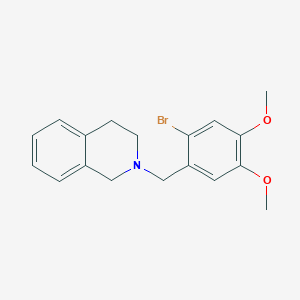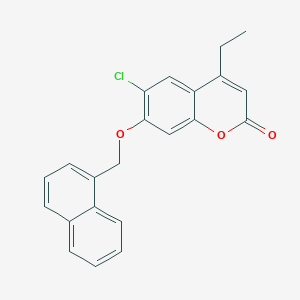
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide), also known as DIDS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a potent inhibitor of several chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). Due to its unique properties, DIDS has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) acts as a non-specific inhibitor of chloride channels and transporters by binding to the channel pore and blocking the movement of chloride ions. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to inhibit several chloride channels, including CFTR, CaCCs, and VRACs. The mechanism of inhibition varies depending on the type of channel, but it generally involves blocking the movement of chloride ions through the channel pore. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has also been shown to affect other ion channels, such as potassium channels and calcium channels, although the mechanism of inhibition is less well understood.
Biochemical and Physiological Effects
The inhibition of chloride channels by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to have several biochemical and physiological effects. Inhibition of CFTR by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to increase the activity of the epithelial sodium channel (ENaC), leading to increased sodium absorption in the lung and other tissues. This effect has been proposed as a potential therapeutic strategy for cystic fibrosis. Inhibition of CaCCs by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to reduce smooth muscle contraction and blood pressure, making it a potential therapeutic target for hypertension. Inhibition of VRACs by N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to affect cell volume regulation and cell migration, making it a potential target for cancer therapy.
实验室实验的优点和局限性
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has several advantages as a tool for scientific research. It is a potent and non-specific inhibitor of chloride channels, making it useful for studying the role of chloride channels in various physiological processes. It is also relatively stable and can be stored for long periods of time. However, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has some limitations as well. It is a large and complex molecule, which can make it difficult to study its effects on specific channels or transporters. In addition, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide). One area of interest is the development of more specific inhibitors of chloride channels and transporters. This could lead to the development of more targeted therapies for diseases such as cystic fibrosis and hypertension. Another area of interest is the study of the effects of N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) on other ion channels and transporters, such as potassium channels and calcium channels. This could provide new insights into the role of ion channels in various physiological processes. Finally, the development of new methods for synthesizing and purifying N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) could make it more accessible for scientific research and potentially lead to the development of new therapeutic agents.
合成方法
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) can be synthesized by reacting 4,4'-diaminodiphenylsulfone with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride to form the final compound. The synthesis of N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. The inhibition of chloride channels has been shown to have therapeutic potential in various diseases, including cystic fibrosis, epilepsy, and hypertension. N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has also been studied for its effects on cell volume regulation, cell migration, and apoptosis. In addition, N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has been used as a tool to study the role of chloride channels in various physiological processes, such as insulin secretion and neurotransmitter release.
属性
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoylamino)phenyl]sulfonylphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-21(2,3)19(25)23-15-7-11-17(12-8-15)29(27,28)18-13-9-16(10-14-18)24-20(26)22(4,5)6/h7-14H,1-6H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUPIZUJRFKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-amino-2-(4-bromobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5005646.png)
![5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B5005665.png)
![2-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5005666.png)
![(2-chloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5005670.png)

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)
![3,5-bis[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5005708.png)

![1-(2,6-difluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5005716.png)
![2-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5005727.png)
![9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5005734.png)